molecular formula C8H4Cl2F2O2 B1447318 (3,5-Dichlorophenyl)difluoroacetic acid CAS No. 1260762-88-6

(3,5-Dichlorophenyl)difluoroacetic acid

Cat. No. B1447318
M. Wt: 241.02 g/mol
InChI Key: MUAXKRKJDNBVTD-UHFFFAOYSA-N
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Description

“(3,5-Dichlorophenyl)difluoroacetic acid” is a chemical compound with the molecular formula C8H4Cl2F2O2 and a molecular weight of 241.01 g/mol . It is a structural analog of acetic acid where two of three hydrogen atoms on the alpha carbon are replaced with fluorine atoms .


Molecular Structure Analysis

The molecular structure of “(3,5-Dichlorophenyl)difluoroacetic acid” consists of a dichlorophenyl group attached to a difluoroacetic acid group . The exact 3D structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : A study by Wei, Makowski, and Rutherford (2012) demonstrates an efficient synthesis process starting with 2-chloro-2,2-difluoroacetic acid, leading to 3,3-difluoropyrrolidine hydrochloride, an important synthon in the synthesis of biologically active compounds (Wei, Makowski, & Rutherford, 2012).

  • Medicinal Chemistry Applications : Meyer et al. (2019) report a method for the hydrodifluoromethylation of alkenes using difluoroacetic acid, producing high-value building blocks for medicinal chemistry applications (Meyer et al., 2019).

  • Characterization of Therapeutic Proteins : Bobály et al. (2015) discuss the use of acidic and basic mobile phase additives, including trifluoroacetic acid, for the LC-MS analysis of therapeutic proteins (Bobály et al., 2015).

  • Synthesis of C-Nucleosides : Jiang and Stivers (2003) describe an efficient method for the epimerization of C-nucleosides using trifluoroacetic acid under mild conditions, yielding high yields of β-anomers of the nucleosides suitable for DNA synthesis (Jiang & Stivers, 2003).

  • Analytical Chemistry and Environmental Science : The use of fluorinated acetic acids, including difluoroacetic acid, in analytical chemistry and environmental science applications, is discussed by Elliott (2000). These acids are noted for their properties and utility in various chemical reactions (Elliott, 2000).

  • Antipathogenic Activity : Limban, Marutescu, and Chifiriuc (2011) explore the synthesis and antipathogenic activity of new thiourea derivatives, including those with 3,5-dichlorophenyl substituents, highlighting their potential in developing anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Spectroscopic Applications in Chemistry : Baruah et al. (2005) describe the synthesis of BODIPY dyes with phenolic or naphtholic subunits, including those with difluoroacetic acid, and their application as fluorescent pH probes in spectroscopy (Baruah et al., 2005).

  • Synthesis of Difluorinated Pseudopeptides : Gouge, Jubault, and Quirion (2004) utilized 2,2-difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid in the Ugi reaction for the synthesis of difluorinated pseudopeptides (Gouge, Jubault, & Quirion, 2004).

properties

IUPAC Name

2-(3,5-dichlorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(2-6(10)3-5)8(11,12)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXKRKJDNBVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichlorophenyl)difluoroacetic acid

CAS RN

1260762-88-6
Record name 2-(3,5-dichlorophenyl)-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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